3-(3-Chlorophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a chlorophenyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 3-(3-Chlorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 3-(3-Chlorophenyl)butan-2-one.
Reduction: 3-(3-Chlorophenyl)butane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-Chlorophenyl)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)butan-1-ol: Similar in structure but with the hydroxyl group on the first carbon atom.
3-(4-Chlorophenyl)butan-2-ol: Similar in structure but with the chlorine atom on the fourth position of the phenyl ring.
3-(3-Fluorophenyl)butan-2-ol: Similar in structure but with a fluorine atom instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)butan-2-ol is unique due to the specific positioning of the chlorophenyl group and the hydroxyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H13ClO |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-(3-chlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8,12H,1-2H3 |
InChI Key |
BCPRAZUHFGKRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.